2-Ethoxy-5-methoxyphenylboronic acid
Overview
Description
2-Ethoxy-5-methoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO4. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2-Ethoxy-5-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key process in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that it can occur in a variety of environmental conditions. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-5-methoxyphenylboronic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction typically requires a base, such as potassium carbonate, and is conducted in an aqueous or organic solvent under inert conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methoxyphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of a base and a suitable solvent, such as tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-Ethoxy-5-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-methylphenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
2-Ethoxy-5-methoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
(2-ethoxy-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZURUWKQPQTXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657306 | |
Record name | (2-Ethoxy-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-85-9 | |
Record name | (2-Ethoxy-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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